3,4-Difluorophenylglycine

Description

BenchChem offers high-quality 3,4-Difluorophenylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Difluorophenylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

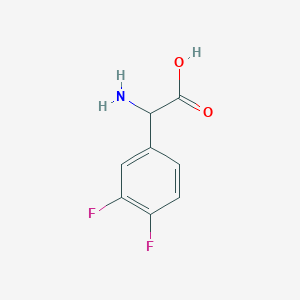

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3,4-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMRMNOQJFWMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Difluorophenylglycine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorophenylglycine is a fluorinated, non-proteinogenic amino acid that holds significant interest within the realms of medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into the phenyl ring of the parent phenylglycine molecule imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the chemical properties and structural features of 3,4-Difluorophenylglycine, intended to serve as a valuable resource for researchers engaged in its synthesis, analysis, and application in the development of novel therapeutics.

Chemical Properties

A summary of the key chemical and physical properties of 3,4-Difluorophenylglycine is presented in the table below. This data has been compiled from various chemical databases and supplier information.

| Property | Value | Source |

| IUPAC Name | 2-amino-2-(3,4-difluorophenyl)acetic acid | [1] |

| Synonyms | 3,4-Difluoro-DL-phenylglycine, amino(3,4-difluorophenyl)acetic acid | [1] |

| CAS Number | 225641-94-1 | [2] |

| Molecular Formula | C₈H₇F₂NO₂ | [2] |

| Molecular Weight | 187.15 g/mol | [2] |

| Boiling Point | 289 °C | [2] |

| Melting Point | Data not available | |

| Solubility | Data not available in common solvents |

Chemical Structure

3,4-Difluorophenylglycine is a chiral molecule, existing as a racemic mixture of its (R) and (S) enantiomers, designated as DL-3,4-Difluorophenylglycine. The structure consists of a central alpha-carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a 3,4-difluorophenyl substituent. The presence of two fluorine atoms on the aromatic ring at positions 3 and 4 is a key structural feature that significantly influences the molecule's electronic properties and its potential interactions with biological macromolecules.

Experimental Protocols

Generalized Synthesis Workflow: Strecker Synthesis

Methodology:

-

α-Aminonitrile Formation: 3,4-Difluorobenzaldehyde is reacted with ammonia to form an imine. Subsequent nucleophilic addition of a cyanide ion (from a source like sodium cyanide) to the imine intermediate yields the corresponding α-aminonitrile. This reaction is typically carried out in a suitable solvent such as methanol or ethanol.

-

Hydrolysis: The α-aminonitrile is then subjected to hydrolysis under either acidic or basic conditions.

-

Acidic Hydrolysis: Treatment with a strong acid, such as hydrochloric acid, followed by heating, will hydrolyze the nitrile group to a carboxylic acid, yielding the hydrochloride salt of 3,4-Difluorophenylglycine.

-

Basic Hydrolysis: Alternatively, hydrolysis can be achieved using a strong base, such as sodium hydroxide, followed by acidification to protonate the carboxylate and amino groups.

-

-

Purification: The final product, 3,4-Difluorophenylglycine, is then isolated and purified, typically by recrystallization from a suitable solvent system.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, would require optimization for this particular substrate.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing the specific biological activities of 3,4-Difluorophenylglycine or its involvement in defined signaling pathways. The introduction of fluorine atoms can enhance the metabolic stability and binding affinity of parent compounds to their biological targets.[3] Therefore, it is plausible that 3,4-Difluorophenylglycine could be utilized as a building block in the synthesis of peptides or small molecules with potential therapeutic applications. The fluorinated phenyl ring may influence protein-protein interactions or enzyme inhibition. Further research is required to elucidate the specific biological targets and mechanisms of action of compounds incorporating this moiety.

Conclusion

3,4-Difluorophenylglycine is a valuable synthetic building block for the development of novel pharmaceutical agents. Its unique chemical structure, characterized by the presence of two fluorine atoms on the phenyl ring, offers the potential to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. While some of its fundamental chemical properties are well-documented, further experimental investigation is needed to determine its melting point, solubility characteristics, and specific biological activities. The generalized synthetic protocol provided herein offers a starting point for researchers interested in preparing this compound for their studies. As research in the field of fluorinated pharmaceuticals continues to expand, the utility of 3,4-Difluorophenylglycine in drug discovery is likely to grow.

References

An In-Depth Technical Guide to the Synthesis of 3,4-Difluorophenylglycine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 3,4-difluorophenylglycine and its key derivatives. It includes detailed experimental protocols for established chemical syntheses, discusses enzymatic approaches for asymmetric synthesis, and presents quantitative data in a structured format for easy comparison. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, where fluorinated amino acids are of significant interest.

Introduction

3,4-Difluorophenylglycine is a non-proteinogenic amino acid that has garnered considerable attention in the field of medicinal chemistry. The incorporation of fluorine atoms into phenylglycine's aromatic ring can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make 3,4-difluorophenylglycine and its derivatives valuable building blocks in the design of novel therapeutic agents. This guide details the primary synthetic methodologies for preparing the racemic mixture and enantiomerically enriched forms of this important amino acid.

Chemical Synthesis of Racemic 3,4-Difluorophenylglycine

The classical methods for the synthesis of α-amino acids, the Strecker synthesis and the Bucherer-Bergs reaction, are both applicable for the preparation of racemic 3,4-difluorophenylglycine, starting from 3,4-difluorobenzaldehyde.

Strecker Synthesis

The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the corresponding amino acid.[1][2]

Logical Relationship of the Strecker Synthesis

Caption: General workflow of the Strecker synthesis for 3,4-difluorophenylglycine.

Experimental Protocol: Strecker Synthesis

Step 1: Synthesis of α-Amino-2-(3,4-difluorophenyl)acetonitrile

-

In a well-ventilated fume hood, a solution of potassium cyanide (KCN) in water is prepared.

-

Ammonium chloride (NH₄Cl) is added to the KCN solution, followed by the addition of 3,4-difluorobenzaldehyde.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to 3,4-Difluorophenylglycine

-

The crude α-aminonitrile is treated with a strong acid, such as concentrated hydrochloric acid (HCl).

-

The mixture is heated to reflux. The hydrolysis progress can be monitored by TLC.

-

After completion, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (around pH 6) using a base (e.g., ammonium hydroxide) to precipitate the product.

-

The solid is collected by filtration, washed with cold water and ethanol, and dried to afford racemic 3,4-difluorophenylglycine.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a carbonyl compound, potassium cyanide, and ammonium carbonate. The resulting hydantoin can then be hydrolyzed to the corresponding amino acid.[3][4]

Experimental Workflow for Bucherer-Bergs Synthesis

Caption: Two-step process for 3,4-difluorophenylglycine synthesis via the Bucherer-Bergs reaction.

Experimental Protocol: Bucherer-Bergs Reaction

Step 1: Synthesis of 5-(3,4-Difluorophenyl)hydantoin

-

In a round-bottom flask, 3,4-difluorobenzaldehyde, potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃) are combined in a mixture of ethanol and water.[5]

-

The mixture is heated to 60-70 °C with stirring.[5]

-

The reaction is typically allowed to proceed for several hours until the formation of the hydantoin is complete (monitored by TLC).

-

Upon cooling, the 5-(3,4-difluorophenyl)hydantoin often precipitates and can be collected by filtration.

Step 2: Hydrolysis to 3,4-Difluorophenylglycine

-

The isolated 5-(3,4-difluorophenyl)hydantoin is suspended in a solution of a strong base, such as barium hydroxide (Ba(OH)₂) or sodium hydroxide (NaOH).

-

The mixture is heated to reflux for an extended period to ensure complete hydrolysis.

-

After cooling, the reaction mixture is neutralized with an acid (e.g., sulfuric acid if Ba(OH)₂ was used, to precipitate BaSO₄, or hydrochloric acid).

-

The pH is then adjusted to the isoelectric point to precipitate the 3,4-difluorophenylglycine.

-

The product is collected by filtration, washed, and dried.

| Reaction | Starting Material | Key Reagents | Intermediate | Product | Typical Yield (%) |

| Strecker Synthesis | 3,4-Difluorobenzaldehyde | NH₄Cl, KCN; H₃O⁺ | α-Amino-2-(3,4-difluorophenyl)acetonitrile | Racemic 3,4-Difluorophenylglycine | Not specified in results |

| Bucherer-Bergs | 3,4-Difluorobenzaldehyde | KCN, (NH₄)₂CO₃; Base | 5-(3,4-Difluorophenyl)hydantoin | Racemic 3,4-Difluorophenylglycine | Not specified in results |

Asymmetric Synthesis of 3,4-Difluorophenylglycine

For applications in drug development, enantiomerically pure forms of 3,4-difluorophenylglycine are often required. Enzymatic methods provide an efficient route to these chiral molecules.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution can be employed to separate the enantiomers of racemic 3,4-difluorophenylglycine or a suitable derivative. For instance, a lipase can selectively acylate one enantiomer of an ester derivative, allowing for the separation of the acylated and unreacted enantiomers.

Enzymatic Hydrolysis of Hydantoins

A more direct approach involves the enantioselective enzymatic hydrolysis of the 5-(3,4-difluorophenyl)hydantoin intermediate produced in the Bucherer-Bergs synthesis. Hydantoinase enzymes can selectively hydrolyze one enantiomer of the hydantoin to the corresponding N-carbamoyl-amino acid, which can then be chemically or enzymatically converted to the desired enantiomer of 3,4-difluorophenylglycine.

Experimental Protocol: Enzymatic Hydrolysis of 5-(3,4-Difluorophenyl)hydantoin (General Procedure)

-

Racemic 5-(3,4-difluorophenyl)hydantoin is suspended in a buffered aqueous solution.

-

A specific D- or L-hydantoinase is added to the mixture.

-

The reaction is stirred at a controlled temperature and pH, optimized for the specific enzyme used.

-

The reaction progress is monitored by HPLC to determine the enantiomeric excess of the product and the consumption of the substrate.

-

Once the desired conversion is reached, the enzyme is removed (e.g., by filtration if immobilized).

-

The resulting N-carbamoyl-amino acid is then isolated and subsequently converted to the enantiopure amino acid by chemical hydrolysis or through the action of a carbamoylase.

Synthesis of 3,4-Difluorophenylglycine Derivatives

Common derivatives of 3,4-difluorophenylglycine include N-protected and esterified forms, which are crucial for peptide synthesis and other transformations.

N-Boc-3,4-Difluorophenylglycine

The tert-butyloxycarbonyl (Boc) group is a common protecting group for the amine functionality of amino acids.

Experimental Protocol: N-Boc Protection

-

3,4-Difluorophenylglycine is dissolved in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran and water.

-

A base, such as sodium hydroxide or triethylamine, is added to the solution.

-

Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then acidified (e.g., with citric acid or dilute HCl) and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield N-Boc-3,4-difluorophenylglycine.

3,4-Difluorophenylglycine Ethyl Ester Hydrochloride

Esterification of the carboxylic acid group is often necessary for subsequent reactions.

Experimental Protocol: Esterification

-

3,4-Difluorophenylglycine is suspended in absolute ethanol.

-

The mixture is cooled in an ice bath, and thionyl chloride (SOCl₂) is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux.

-

The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

-

The crude product is often triturated with diethyl ether to induce crystallization and then collected by filtration to give 3,4-difluorophenylglycine ethyl ester hydrochloride.

| Derivative | Starting Material | Key Reagents | Product |

| N-Boc Protected | 3,4-Difluorophenylglycine | Boc₂O, Base | N-Boc-3,4-Difluorophenylglycine |

| Ethyl Ester | 3,4-Difluorophenylglycine | Ethanol, SOCl₂ | 3,4-Difluorophenylglycine Ethyl Ester Hydrochloride |

Conclusion

This technical guide has outlined the principal synthetic routes for the preparation of 3,4-difluorophenylglycine and its key derivatives. The classical Strecker and Bucherer-Bergs syntheses provide reliable access to the racemic amino acid, while enzymatic methods offer a powerful strategy for the production of enantiomerically pure forms. The detailed protocols for the synthesis of N-protected and ester derivatives further enhance the utility of 3,4-difluorophenylglycine as a versatile building block for drug discovery and development. The provided workflows and data tables are intended to aid researchers in the practical application of these synthetic methods.

References

- 1. 3,4-Difluorophenylglycine | C8H7F2NO2 | CID 2737052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Synthesis of Hydroquinazolines Bearing C4-Tetrasubstituted Stereocenters via Kinetic Resolution of α-Tertiary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4-Difluorophenylglycine CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3,4-Difluorophenylglycine, a fluorinated amino acid analog of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into phenylglycine derivatives can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This document details the core physicochemical properties, an illustrative synthetic approach, and the potential role of such compounds in modulating key signaling pathways.

Core Data

The fundamental properties of 3,4-Difluorophenylglycine are summarized below, providing essential information for its handling, characterization, and application in research settings.

| Parameter | Value | Reference |

| CAS Number | 225641-94-1 | [1][2][3] |

| Molecular Formula | C₈H₇F₂NO₂ | [1][2][3] |

| Molecular Weight | 187.15 g/mol | [1][2] |

| IUPAC Name | 2-amino-2-(3,4-difluorophenyl)acetic acid | [1] |

Illustrative Synthetic Protocol

While a specific detailed protocol for the synthesis of 3,4-Difluorophenylglycine was not found in the immediate literature, a common method for the synthesis of structurally similar amino acids, such as other isomers of difluorophenylglycine, is the Strecker synthesis or variations thereof. The following protocol is a representative example adapted for the synthesis of phenylglycine derivatives.[4]

Reaction: Strecker Synthesis of Phenylglycine Analogs

Materials:

-

3,4-Difluorobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Water

Procedure:

-

Formation of the α-aminonitrile:

-

In a well-ventilated fume hood, dissolve 3,4-Difluorobenzaldehyde in a suitable solvent such as methanol.

-

Add an aqueous solution of sodium cyanide, followed by an aqueous solution of ammonium chloride.

-

Stir the mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

The intermediate α-aminonitrile is formed in this step.

-

-

Hydrolysis of the α-aminonitrile:

-

Once the formation of the aminonitrile is complete, carefully add a strong acid, such as concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

-

After cooling, the reaction mixture will contain the hydrochloride salt of 3,4-Difluorophenylglycine.

-

-

Isolation and Purification:

-

Neutralize the acidic solution with a base, such as sodium hydroxide, to the isoelectric point of the amino acid to precipitate the product.

-

Collect the solid product by filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol.

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis of phenylglycine derivatives and a conceptual model of their potential role in signaling pathways.

References

- 1. 3,4-Difluorophenylglycine | C8H7F2NO2 | CID 2737052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. 3,4-Difluorophenylglycine | CAS: 225641-94-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. Buy 2-amino-2-(2,4-difluorophenyl)acetic Acid | 240409-02-3 [smolecule.com]

Spectroscopic Analysis of 3,4-Difluorophenylglycine: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,4-Difluorophenylglycine (C₈H₇F₂NO₂), a fluorinated amino acid of interest to researchers in medicinal chemistry and drug development. Due to a lack of readily available, published experimental spectra for 3,4-Difluorophenylglycine, this document presents predicted data based on established spectroscopic principles. To provide a tangible reference, comparative data for the structurally similar compound 4-Fluoro-DL-phenylglycine is included. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the analytical characterization of this and similar compounds.

Introduction

3,4-Difluorophenylglycine is a non-proteinogenic amino acid characterized by a difluorinated phenyl ring attached to the α-carbon. This structural motif is of significant interest in medicinal chemistry, as the incorporation of fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby influencing its pharmacokinetic and pharmacodynamic profile. Accurate structural elucidation and characterization are paramount for any research and development involving this compound.

This guide outlines the expected spectroscopic signature of 3,4-Difluorophenylglycine using NMR, IR, and MS. While specific experimental data is not available in the cited literature, the predicted data herein serves as a robust baseline for researchers.

Spectroscopic Data Presentation

The following tables summarize the predicted and expected spectroscopic data for 3,4-Difluorophenylglycine. For comparative purposes, data for 4-Fluoro-DL-phenylglycine are also presented.

Table 1: Physicochemical and Mass Spectrometry Data

| Property | 3,4-Difluorophenylglycine (Predicted) | 4-Fluoro-DL-phenylglycine (Reference) |

| Molecular Formula | C₈H₇F₂NO₂ | C₈H₈FNO₂ |

| Molecular Weight | 187.14 g/mol [1] | 169.15 g/mol [2][3] |

| Monoisotopic Mass | 187.0445 Da[1] | 169.0539 Da |

| MS (ESI+) | Expected [M+H]⁺ at m/z 188.0523 | Expected [M+H]⁺ at m/z 170.0614 |

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are predicted and may vary based on experimental conditions. Coupling constants (J) are estimated.

| Assignment | 3,4-Difluorophenylglycine (Predicted δ, ppm) | Multiplicity | J (Hz) |

| Aromatic-H | 7.2 - 7.6 | m | - |

| α-H | ~4.5 | s | - |

| NH₂ | Broad, variable | br s | - |

| COOH | Broad, variable | br s | - |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Note: Carbons attached to fluorine will exhibit splitting (C-F coupling).

| Assignment | 3,4-Difluorophenylglycine (Predicted δ, ppm) |

| C=O | ~172 |

| C-F (ipso) | 148 - 152 (dd) |

| C-F (ipso) | 148 - 152 (dd) |

| C-Ar (quat) | ~138 (dd) |

| C-H (Ar) | 115 - 125 |

| C-H (Ar) | 115 - 125 |

| C-H (Ar) | 115 - 125 |

| α-C | ~58 |

Table 4: Predicted FT-IR Spectral Data (Solid, KBr or ATR)

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3400 - 2500 | O-H (Carboxylic Acid) & N-H (Amine) stretch | Broad |

| ~3050 | C-H (Aromatic) stretch | Medium |

| ~2900 | C-H (Aliphatic α-C) stretch | Medium |

| ~1700 | C=O (Carboxylic Acid) stretch | Strong |

| ~1600, ~1500 | C=C (Aromatic) stretch | Medium-Strong |

| ~1250 | C-F stretch | Strong |

| 1200 - 1000 | C-N stretch | Medium |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as 3,4-Difluorophenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

-

Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum using a standard pulse program (e.g., zg30). Typically, 8-16 scans are sufficient.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program. A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in complete structural assignment.

-

-

Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal surface.

-

Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic solvent mixture, often with a small amount of formic acid to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.

-

Data Analysis: Determine the m/z of the molecular ion and use the accurate mass to calculate the elemental formula.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

Enantiopure 3,4-Difluorophenylglycine: A Technical Guide to Commercial Availability and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of enantiopure (R)- and (S)-3,4-Difluorophenylglycine, a key building block in pharmaceutical research and development. The document details available forms, purities, and suppliers of the racemic mixture and its individual enantiomers. Furthermore, a detailed, representative experimental protocol for the resolution of racemic 3,4-Difluorophenylglycine is provided, based on established methodologies for analogous compounds.

Commercial Availability

Enantiopure 3,4-Difluorophenylglycine is commercially available, primarily as the (R)-enantiomer, often in the form of its hydrochloride salt. The racemic (DL) mixture is also readily accessible from various suppliers. While a direct catalog listing for the (S)-enantiomer is less common, it is likely available through custom synthesis from specialized chemical providers.

Table 1: Commercial Availability of 3,4-Difluorophenylglycine and its Enantiomers

| Compound Name | CAS Number | Form | Representative Suppliers | Notes |

| (DL)-3,4-Difluorophenylglycine | 225641-94-1 | Racemic Mixture | Key Organics, Sigma-Aldrich | Routinely stocked. |

| (R)-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride | 2514966-44-8 | (R)-Enantiomer HCl Salt | AK Scientific | Available from stock. |

| (R)-2-Amino-2-(3,4-difluorophenyl)acetic acid | 1241683-80-6 | (R)-Enantiomer | J&H CHEM | Available from stock. |

| (S)-2-Amino-2-(3,4-difluorophenyl)acetic acid | Not explicitly assigned | (S)-Enantiomer | Available via custom synthesis | Contact suppliers of chiral compounds. |

Table 2: Physical and Chemical Properties of 3,4-Difluorophenylglycine

| Property | Value |

| Molecular Formula | C₈H₇F₂NO₂ |

| Molecular Weight | 187.14 g/mol [1] |

| Appearance | Off-white to light yellow powder |

| Storage | Keep in a cool place |

Experimental Protocols

Protocol: Resolution of (DL)-3,4-Difluorophenylglycine via Diastereomeric Crystallization

This protocol describes the separation of the (D)- and (L)- enantiomers (equivalent to R and S for this compound) of 3,4-Difluorophenylglycine.

Materials:

-

(DL)-3,4-Difluorophenylglycine

-

(+)-10-Camphorsulfonic acid

-

Methanol

-

Deionized water

-

Sodium hydroxide (1M solution)

-

Hydrochloric acid (1M solution)

-

Buchner funnel and filter paper

-

pH meter or pH paper

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Dissolution of the Racemate and Resolving Agent:

-

In a suitable flask, dissolve 1 equivalent of (DL)-3,4-Difluorophenylglycine in a minimal amount of hot methanol.

-

In a separate flask, dissolve 0.5 equivalents of (+)-10-camphorsulfonic acid in a minimal amount of hot methanol.

-

-

Formation of Diastereomeric Salts:

-

Slowly add the warm solution of (+)-10-camphorsulfonic acid to the solution of the racemic amino acid with gentle stirring.

-

Allow the mixture to cool slowly to room temperature. The diastereomeric salt of one enantiomer will be less soluble and will start to crystallize.

-

To promote further crystallization, the solution can be cooled in an ice bath for 1-2 hours.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

-

The collected solid is the diastereomeric salt of one of the enantiomers (e.g., (R)-3,4-Difluorophenylglycine-(+)-camphorsulfonate).

-

-

Liberation of the Free Amino Acid:

-

Dissolve the collected diastereomeric salt in deionized water.

-

Adjust the pH of the solution to approximately the isoelectric point of the amino acid (typically around pH 5-6 for phenylglycine derivatives) by the dropwise addition of 1M sodium hydroxide solution.

-

The enantiomerically enriched amino acid will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum. This will yield one of the enantiopure forms of 3,4-Difluorophenylglycine.

-

-

Isolation of the Other Enantiomer:

-

The mother liquor from the initial crystallization (step 3) contains the more soluble diastereomeric salt (e.g., (S)-3,4-Difluorophenylglycine-(+)-camphorsulfonate).

-

Evaporate the solvent from the mother liquor using a rotary evaporator.

-

Repeat step 4 with the residue to isolate the other enantiomer.

-

-

Determination of Enantiomeric Purity:

-

The enantiomeric excess (e.e.) of the resolved amino acids should be determined by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

-

Visualizing the Workflow

The following diagrams illustrate the key stages of the resolution process and the general workflow for synthesizing the racemic starting material.

References

- 1. 3,4-Difluorophenylglycine | C8H7F2NO2 | CID 2737052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Biological Significance of Difluorinated Phenylglycine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological significance of difluorinated phenylglycine derivatives. The strategic incorporation of difluoro-substituents onto the phenyl ring of phenylglycine, a non-proteinogenic amino acid, has emerged as a powerful strategy in medicinal chemistry. This modification significantly influences the physicochemical properties of the parent molecule, leading to enhanced biological activity and improved pharmacokinetic profiles. This guide will delve into the synthesis, biological activities, and mechanisms of action of these compounds, offering valuable insights for researchers in drug discovery and development.

Core Concepts: The Impact of Difluorination

The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic properties. Specifically, the presence of two fluorine atoms on the phenyl ring of phenylglycine derivatives can impart several advantageous characteristics:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer in vivo half-life of the drug candidate.[1]

-

Lipophilicity: Fluorine is highly electronegative, which can alter the electronic distribution of the molecule. Depending on the substitution pattern, difluorination can increase lipophilicity, potentially enhancing membrane permeability and cellular uptake.

-

Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with biological targets, such as enzymes and receptors, through mechanisms like hydrogen bonding and dipole-dipole interactions. This can result in increased binding affinity and potency.

-

Conformational Control: The steric bulk of fluorine atoms can influence the preferred conformation of the molecule, locking it into a bioactive shape that is optimal for target engagement.

Synthesis of Difluorinated Phenylglycine Derivatives

The synthesis of difluorinated phenylglycine derivatives typically involves the preparation of a difluorinated aniline or benzaldehyde precursor, followed by the introduction of the glycine moiety.

Experimental Protocol: Synthesis of 2,4-Difluoroaniline (Precursor)

This protocol describes the reduction of 2,4-difluoronitrobenzene to 2,4-difluoroaniline.

Materials:

-

2,4-Difluoronitrobenzene

-

Iron powder

-

Aqueous ammonium chloride solution

-

Solvent (e.g., ethanol/water mixture)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for neutralization)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a stirred suspension of iron powder in an ethanol/water mixture, add a catalytic amount of aqueous ammonium chloride solution.

-

Heat the mixture to reflux.

-

Add a solution of 2,4-difluoronitrobenzene in ethanol dropwise to the refluxing mixture.

-

After the addition is complete, continue refluxing for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and filter to remove the iron salts.

-

Acidify the filtrate with hydrochloric acid and extract with an organic solvent to remove any unreacted starting material.

-

Neutralize the aqueous layer with sodium bicarbonate.

-

Extract the product, 2,4-difluoroaniline, with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by distillation or column chromatography.

Experimental Workflow: General Synthesis of a Difluorinated Phenylglycine Derivative

Caption: General workflow for the synthesis of a difluorinated phenylglycine derivative.

Biological Activities and Quantitative Data

Difluorinated phenylglycine derivatives have shown promise in a variety of therapeutic areas, acting as enzyme inhibitors, receptor modulators, and anticancer agents. The following table summarizes the in vitro cytotoxic activity of a series of fluoroaryl-substituted compounds, demonstrating the impact of fluorine substitution on biological efficacy.

| Compound | Substitution Pattern | HepG2 IC₅₀ (µM) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | HCT116 IC₅₀ (µM) |

| 7a | 2-Fluorophenyl | 0.05 | 0.04 | 0.03 | 0.02 |

| 7b | 3-Fluorophenyl | 0.03 | 0.02 | 0.02 | 0.01 |

| 7c | 4-Fluorophenyl | 0.04 | 0.03 | 0.02 | 0.02 |

| 7d | 2,4-Difluorophenyl | 0.02 | 0.01 | 0.01 | 0.01 |

| 7e | 2,6-Difluorophenyl | 0.03 | 0.02 | 0.02 | 0.01 |

| 7f | 3,4-Difluorophenyl | 0.02 | 0.02 | 0.01 | 0.01 |

| 7g | 3,5-Difluorophenyl | 0.03 | 0.02 | 0.01 | 0.01 |

| SN38 (Control) | - | 0.02 | 0.01 | 0.01 | 0.01 |

| Data adapted from a study on fluoroaryl-substituted FL118 derivatives, which share a core structural motif relevant to the discussion of fluorinated phenyl compounds' activity. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of the cancer cell lines by 50%.[2] |

Mechanism of Action: Modulation of Signaling Pathways

A key area where difluorinated phenylglycine derivatives have shown significant potential is in the modulation of neuronal signaling pathways, particularly as antagonists of metabotropic glutamate receptors (mGluRs) and blockers of T-type calcium channels.

Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism

mGluR5 is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC). Dysregulation of this pathway is implicated in various neurological and psychiatric disorders. Phenylglycine derivatives can act as antagonists at mGluR5, blocking the binding of glutamate and thereby inhibiting this downstream signaling.

Caption: Signaling pathway of mGluR5 and its inhibition by a difluorinated phenylglycine derivative.

Experimental Protocol: In Vitro Assessment of mGluR5 Antagonist Activity (PI Hydrolysis Assay)

This protocol measures the ability of a compound to inhibit the agonist-induced accumulation of inositol phosphates (IPs), a downstream product of mGluR5 activation.

Materials:

-

Cultured cells expressing mGluR5 (e.g., HEK293 cells)

-

myo-[³H]-inositol

-

Locke's buffer

-

mGluR5 agonist (e.g., CHPG)

-

Test compound (difluorinated phenylglycine derivative)

-

LiCl

-

Scintillation cocktail and counter

Procedure:

-

Seed mGluR5-expressing cells in 96-well plates and incubate overnight with myo-[³H]-inositol to label the cellular phosphoinositide pool.

-

Wash the cells twice with Locke's buffer.

-

Pre-incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.

-

Add the mGluR5 agonist (e.g., CHPG) along with LiCl (to inhibit inositol monophosphatase) and incubate for an additional 30 minutes.

-

Terminate the reaction by adding a suitable stop solution (e.g., perchloric acid).

-

Isolate the total inositol phosphates using anion-exchange chromatography.

-

Quantify the amount of [³H]-IPs using a scintillation counter.

-

Calculate the IC₅₀ value of the test compound by plotting the percentage inhibition of agonist-stimulated IP accumulation against the compound concentration.

Conclusion

Difluorinated phenylglycine derivatives represent a promising class of compounds with significant potential in drug discovery. Their unique physicochemical properties, conferred by the strategic incorporation of fluorine, lead to enhanced metabolic stability, target affinity, and biological activity. The ability of these compounds to modulate key signaling pathways, such as those involving mGluR5, underscores their therapeutic potential for a range of neurological and other disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the synthesis and biological evaluation of this important class of molecules.

References

Fluorinated Non-Natural Amino Acids: A Technical Guide for Advancing Research and Drug Development

Introduction

In the landscape of modern medicinal chemistry and chemical biology, the strategic incorporation of fluorine into bioactive molecules has emerged as a transformative approach.[1][2] Fluorinated non-natural amino acids (fAAs) are at the forefront of this revolution, offering a powerful toolkit to modulate the properties of peptides and proteins with remarkable precision.[3][] These unique building blocks, where one or more hydrogen atoms are replaced by fluorine, bestow a range of advantageous physicochemical properties, including altered hydrophobicity, enhanced metabolic stability, and controlled conformation.[1][3][] Consequently, fAAs have become invaluable in drug discovery for optimizing lead compounds, enhancing therapeutic efficacy, and enabling novel imaging and diagnostic applications.[5][6][7] This guide provides an in-depth technical overview of the core principles, experimental methodologies, and cutting-edge applications of fluorinated amino acids for researchers, scientists, and drug development professionals.

Core Properties of Fluorinated Amino Acids

The introduction of fluorine, the most electronegative element, into an amino acid framework induces profound changes in its molecular properties. These alterations are the foundation of the wide-ranging applications of fAAs.

-

Enhanced Hydrophobicity: Increased hydrophobicity is one of the most significant and frequently cited properties of fluorinated amino acids. This effect has a notable influence on protein stability, folding, and protein-protein interactions.[3] The high electronegativity of fluorine creates a strong electron-withdrawing effect, which reduces the capacity of the fluorinated side chain to form hydrogen bonds with water.[3] Generally, a higher degree of fluorination leads to a greater increase in hydrophobicity.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes. Incorporating fAAs into peptides can significantly increase their resistance to proteolysis, a common challenge for peptide-based therapeutics.[1]

-

Conformational Control: The polar C-F bond can engage in predictable interactions with neighboring functional groups, allowing for precise control over the conformations of individual amino acid side chains and, by extension, the secondary structure of peptides.[8] For instance, the gauche effect between a fluorine atom and a vicinal amino group can favor specific rotamers.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups. This can influence the charge state of the amino acid and its interactions within a protein.[9]

-

Bio-orthogonality: Fluorine is virtually absent in biological systems, meaning that fAAs can be introduced as unique probes for various analytical techniques without background interference. This is particularly advantageous for ¹⁹F NMR spectroscopy and ¹⁸F Positron Emission Tomography (PET) imaging.[10][11][12]

Data Presentation: Physicochemical and Biological Impact

The quantitative effects of fluorination can be summarized to provide a clearer understanding of their impact.

Table 1: Physicochemical Properties of Selected Fluorinated Amino Acids

| Fluorinated Amino Acid | Abbreviation | Change in Hydrophobicity (vs. natural analog) | pKa (α-COOH) | pKa (α-NH3+) | Key Feature |

| (4R)-Fluoroproline | (4R)-Flp | Increased | ~1.8 | ~9.0 | Induces a Cγ-exo pucker, promotes collagen triple helix stability |

| (4S)-Fluoroproline | (4S)-Flp | Increased | ~1.8 | ~9.0 | Induces a Cγ-endo pucker, destabilizes collagen triple helix |

| 4-Fluorophenylalanine | 4-F-Phe | Increased | ~2.2 | ~9.2 | Minimal steric perturbation, useful ¹⁹F NMR probe |

| 5,5,5,5',5',5'-Hexafluoroleucine | Hfl | Significantly Increased | ~2.3 | ~9.6 | Enhances protein stability through the hydrophobic effect |

| Pentafluorophenylalanine | Pff | Significantly Increased | ~1.9 | ~8.7 | Creates a "fluorous phase" within the protein core |

Table 2: Impact of Fluorinated Amino Acid Incorporation on Protein Stability

| Protein | Mutation | Expression System | ΔTm (°C) | ΔΔG (kcal/mol) | Reference |

| Immunoglobulin binding domain of Protein G | Leu → Hfl | Chemical Synthesis | N/A | -0.43 ± 0.14 | [13][14] |

| Immunoglobulin binding domain of Protein G | Phe → Pff | Chemical Synthesis | N/A | -0.45 ± 0.20 | [13][14] |

| PvuII endonuclease | Phe → 3-F-Phe | E. coli | Similar to WT | N/A | [7] (activity increased two-fold) |

| PvuII endonuclease | Phe → 4-F-Phe | E. coli | Decreased | N/A | [7] |

Table 3: Examples of Fluorinated Amino Acids in Drug Development

| Compound/Drug Class | Fluorinated Moiety | Target | Therapeutic Area | Key Advantage of Fluorination |

| HIV Fusion Inhibitors | T-20 (Enfuvirtide) derivatives with fluorinated amino acids | gp41 | HIV/AIDS | Enhanced metabolic stability and binding affinity.[3] |

| GLP-1 Analogs | Fluorinated amino acid substitutions | GLP-1 receptor | Type 2 Diabetes | Improved circulatory half-life and metabolic stability.[3] |

| Enzyme Inhibitors | α-monofluorinated amino acids | PLP-dependent enzymes | Various | Act as mechanism-based "suicide substrates".[15] |

| ¹⁸F-FDOPA | 6-[¹⁸F]Fluoro-L-DOPA | Dopamine transporter | Neurology (PET Imaging) | Radioactive tracer for diagnosing Parkinson's disease.[12] |

| Various Small Molecules | Diverse fluorinated amino acid scaffolds | Various (kinases, proteases) | Oncology, etc. | Improved potency and physicochemical properties.[2][6][16][17] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of fAAs in research.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) with a Fluorinated Amino Acid

This protocol outlines the manual synthesis of a peptide incorporating a fluorinated amino acid using standard Fmoc/tBu chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected natural amino acids

-

Fmoc-protected fluorinated amino acid (e.g., Fmoc-4-F-Phe-OH)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

-

Activator base: DIEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether (ice-cold)

-

HPLC system for purification

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[18]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for an additional 20 minutes.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

-

Amino Acid Coupling (for both natural and fluorinated amino acids):

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 eq), HOBt (3 eq), and DIEA (6 eq) in DMF.

-

Pre-activate the mixture by stirring for 2-3 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. Note: Fluorinated amino acids can exhibit slower coupling kinetics, so extending the reaction time or performing a double coupling may be necessary.[3]

-

To check for completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

-

-

Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection:

-

Wash the N-terminally deprotected peptidyl-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 50-fold excess of ice-cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

-

-

Purification:

-

Air-dry the crude peptide pellet.

-

Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final peptide powder.

-

Confirm identity via mass spectrometry.

-

Protocol 2: Biosynthetic Incorporation of Fluorinated Amino Acids in E. coli

This protocol describes the residue-specific incorporation of a fluorinated analog into a target protein using an amino acid auxotrophic E. coli strain.

Materials:

-

E. coli expression strain auxotrophic for the amino acid to be replaced (e.g., a phenylalanine auxotroph for 4-F-Phe incorporation).

-

Expression vector containing the gene of interest under a tightly regulated promoter (e.g., pET vector with T7 promoter).

-

Minimal media (M9) supplemented with glucose, MgSO₄, CaCl₂, and essential trace elements.

-

Complete set of 19 natural amino acids (excluding the one to be replaced).

-

Fluorinated amino acid (e.g., 4-fluoro-L-phenylalanine).

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

-

Standard protein purification equipment (e.g., AKTA FPLC system, Ni-NTA resin for His-tagged proteins).

Procedure:

-

Starter Culture: Inoculate a single colony of the transformed E. coli auxotrophic strain into 5 mL of LB medium and grow overnight at 37°C.

-

Main Culture Growth:

-

Inoculate 1 L of M9 minimal medium supplemented with all 19 natural amino acids (excluding the one to be replaced, e.g., phenylalanine) with the overnight culture.

-

Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

-

-

Induction with Fluorinated Amino Acid:

-

Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).

-

Gently wash the cell pellet twice with pre-warmed, sterile M9 salts to remove any residual natural amino acids.

-

Resuspend the cell pellet in 1 L of fresh M9 minimal medium supplemented with the 19 natural amino acids AND the desired fluorinated amino acid (e.g., 150 mg/L of 4-F-Phe).

-

Incubate for 30 minutes at 30°C to allow for uptake of the fAA.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

-

Expression: Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

-

Harvesting and Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0, with protease inhibitors).

-

Lyse the cells using sonication or a French press.

-

Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).

-

-

Protein Purification: Purify the target protein from the supernatant using standard chromatography techniques (e.g., affinity chromatography followed by size-exclusion chromatography).

-

Verification of Incorporation: Confirm the incorporation of the fluorinated amino acid and its efficiency using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations of Key Concepts and Workflows

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.

Caption: Logical flow of how fAA incorporation enhances protein stability.

Caption: A typical workflow for incorporating and analyzing fAAs.

Caption: Using ¹⁹F NMR to detect protein-ligand binding events.

Conclusion and Future Outlook

Fluorinated non-natural amino acids represent a mature yet continually evolving field that provides powerful solutions to long-standing challenges in peptide and protein science.[5] Their ability to enhance stability, modulate biological activity, and serve as sensitive biophysical probes has cemented their role in both academic research and industrial drug development.[3][10] Future advancements will likely focus on the development of novel synthetic methods to access more complex and diverse fAAs, the expansion of the genetic code to allow for the site-specific incorporation of a wider array of these analogs in living cells, and the application of these tools to increasingly complex biological systems, such as in-cell NMR and the study of membrane proteins.[19][20][21] As our understanding of the subtle yet powerful effects of fluorination continues to grow, so too will the innovative applications of these remarkable molecular tools.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.du.ac.in [chemistry.du.ac.in]

- 19. Synthesis of complex unnatural fluorine-containing amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Star of Medicinal Chemistry: A Technical Guide to 3,4-Difluorophenylglycine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties. Among the myriad of fluorinated building blocks, 3,4-Difluorophenylglycine, a non-canonical amino acid, is emerging as a valuable asset in medicinal chemistry. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, offer a sophisticated means to modulate molecular interactions and enhance metabolic stability. This technical guide provides an in-depth exploration of the synthesis, potential applications, and experimental considerations of 3,4-Difluorophenylglycine, with a particular focus on its promising role in the development of novel therapeutics, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Introduction: The Fluorine Advantage in Drug Design

The introduction of fluorine into drug candidates can profoundly influence a molecule's lipophilicity, pKa, metabolic stability, and binding affinity to its biological target.[1][2] The 3,4-difluorophenyl motif, in particular, offers a unique combination of electronic effects. The two electron-withdrawing fluorine atoms can alter the charge distribution of the aromatic ring, potentially leading to enhanced binding interactions, such as dipole-dipole and quadrupolar interactions, with protein targets. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the phenyl ring less susceptible to metabolic oxidation, a common pathway for drug deactivation.[3]

Synthesis of 3,4-Difluorophenylglycine: A Practical Workflow

The most common and adaptable method for the synthesis of α-amino acids like 3,4-Difluorophenylglycine is the Strecker synthesis. This classical multicomponent reaction provides a straightforward route from an aldehyde to the desired amino acid.

Experimental Protocol: Strecker Synthesis of 3,4-Difluorophenylglycine

Starting Material: 3,4-Difluorobenzaldehyde. This can be synthesized from 1,2-difluorobenzene through various methods, including Grignard exchange reactions or Friedel-Crafts type reactions.[4][5][6]

Step 1: Formation of the α-Aminonitrile [7][8]

-

In a well-ventilated fume hood, a solution of 3,4-difluorobenzaldehyde (1 equivalent) in methanol is prepared.

-

To this solution, ammonium chloride (NH₄Cl, 1.2 equivalents) and sodium cyanide (NaCN, 1.2 equivalents) are added portion-wise at 0°C.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The resulting residue contains the α-aminonitrile.

Step 2: Hydrolysis to 3,4-Difluorophenylglycine [7][8]

-

The crude α-aminonitrile is treated with a strong acid, such as 6M hydrochloric acid (HCl).

-

The mixture is heated to reflux for 4-6 hours.

-

After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid, leading to the precipitation of 3,4-Difluorophenylglycine.

-

The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Chiral Resolution: The Strecker synthesis yields a racemic mixture of (R)- and (S)-3,4-Difluorophenylglycine. Enantiomerically pure forms can be obtained through enzymatic resolution, a technique that utilizes the stereoselectivity of enzymes like lipases or acylases to selectively react with one enantiomer.[9][10]

Potential Applications in Medicinal Chemistry

The structural and electronic features of 3,4-Difluorophenylglycine make it an attractive building block for a range of therapeutic areas.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A compelling application for 3,4-Difluorophenylglycine lies in the design of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[11][12] DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion. Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[13][14]

The blockbuster drug Sitagliptin, a potent DPP-4 inhibitor, features a (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid core.[15] Structure-activity relationship (SAR) studies have revealed that the trifluorophenyl group is crucial for high-affinity binding to a key hydrophobic pocket (the S1 pocket) of the DPP-4 enzyme.[16][17] It is hypothesized that the 3,4-difluorophenyl moiety of 3,4-Difluorophenylglycine can serve as a bioisosteric replacement for the trifluorophenyl group, potentially offering a favorable balance of potency, selectivity, and pharmacokinetic properties.

Quantitative Data on DPP-4 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Sitagliptin and other DPP-4 inhibitors, highlighting the potency of compounds with fluorinated phenyl moieties.

| Compound | Target | IC50 (nM) | Reference |

| Sitagliptin | DPP-4 | 19 | [18] |

| Vildagliptin | DPP-4 | 62 | [18] |

| Saxagliptin | DPP-4 | 50 | [18] |

| Alogliptin | DPP-4 | <10 | [18] |

| Linagliptin | DPP-4 | 1 | [18] |

| Omarigliptin | DPP-4 | 1.6 | [18] |

| Imigliptin | DPP-4 | 4.1 | [18] |

| Compound 13 (Tricyclic Scaffold) | DPP-4 | 28 | [18] |

| Compound 2 (Triazole-5-carboximidamide) | DPP-4 | 6570 | [1] |

| Compound 3 (β-amino amide) | DPP-4 | 2 | [1] |

| Compound 4 (β-amino amide) | DPP-4 | 2 | [1] |

| Compound 27 (Thiazoloquinazoline) | DPP-4 | 1.12 | [1] |

| Compound 31 (3-aminocoumarin) | DPP-4 | 3160 | [1] |

This table presents a selection of data from the literature to illustrate the range of potencies achieved with different DPP-4 inhibitor scaffolds.

Other Potential Therapeutic Areas

The versatility of the 3,4-difluorophenylglycine scaffold extends beyond diabetes. Its incorporation into peptides and small molecules could be explored in:

-

Oncology: The enhanced metabolic stability and potential for specific interactions could be leveraged in the design of enzyme inhibitors or receptor modulators for cancer therapy.

-

Neuroscience: The ability of fluorine to modulate blood-brain barrier permeability could be advantageous in developing drugs for central nervous system disorders.

-

Infectious Diseases: The unique properties of fluorinated amino acids could be exploited to design novel antiviral or antibacterial agents with improved efficacy and resistance profiles.

Conclusion and Future Directions

3,4-Difluorophenylglycine represents a promising and underexplored building block in medicinal chemistry. Its straightforward synthesis via the Strecker reaction and the advantageous properties conferred by the difluorophenyl moiety make it a valuable tool for lead optimization and the design of novel therapeutics. The strong precedent set by the role of fluorinated phenyl groups in potent DPP-4 inhibitors like Sitagliptin provides a clear and compelling rationale for the exploration of 3,4-Difluorophenylglycine in the development of next-generation antidiabetic agents. Further research into the incorporation of this unique amino acid into diverse molecular scaffolds is warranted and holds the potential to unlock new and improved treatments for a wide range of diseases.

References

- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective syntheses of trans-3,4-difluoropyrrolidines and investigation of their applications in catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis routes of 3,4-Difluorobenzaldehyde [benchchem.com]

- 5. Method for preparing 3, 4-difluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN105859536B - A kind of preparation method of 3,4- difluorobenzaldehydes - Google Patents [patents.google.com]

- 7. Synthesis, characterization, and enzyme inhibition evaluation of sitagliptin derivatives and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]

- 9. Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medium.com [medium.com]

- 11. US10450315B2 - Process for the preparation of dipeptidyl peptidase-4 (DPP-4) enzyme inhibitor - Google Patents [patents.google.com]

- 12. graphviz.org [graphviz.org]

- 13. CN103709071A - 3, 4-difluorobenzonitrile preparation method - Google Patents [patents.google.com]

- 14. statalist.org [statalist.org]

- 15. researchgate.net [researchgate.net]

- 16. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of 3,4-Difluorophenylglycine in the Design of Novel Bioactive Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Among the array of fluorinated building blocks, 3,4-difluorophenylglycine stands out as a particularly valuable synthon for the development of novel therapeutics. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, can significantly enhance metabolic stability, binding affinity, and lipophilicity of parent compounds. This in-depth technical guide explores the synthesis, applications, and therapeutic potential of 3,4-difluorophenylglycine as a key building block in drug discovery. We provide a comprehensive overview of its role in the design of innovative compounds, detailed experimental protocols for its synthesis, and a summary of the biological activities of its derivatives, supported by quantitative data and visual representations of relevant signaling pathways.

Physicochemical Properties of 3,4-Difluorophenylglycine

3,4-Difluorophenylglycine is a non-proteinogenic amino acid characterized by the presence of a difluorinated phenyl ring attached to the alpha-carbon. These fluorine substituents exert a profound influence on the molecule's properties.

| Property | Value |

| Molecular Formula | C₈H₇F₂NO₂ |

| Molecular Weight | 187.14 g/mol [1] |

| IUPAC Name | 2-amino-2-(3,4-difluorophenyl)acetic acid[1] |

| CAS Number | 225641-94-1[1] |

| Appearance | White to off-white solid |

| Solubility | Sparingly soluble in water, soluble in acidic and basic aqueous solutions |

The electron-withdrawing nature of the fluorine atoms can alter the pKa of the amino and carboxylic acid groups, influencing ionization at physiological pH. Furthermore, the C-F bond is exceptionally stable, which can block metabolic oxidation at the 3 and 4 positions of the phenyl ring, thereby enhancing the pharmacokinetic profile of drug candidates.

Synthesis of 3,4-Difluorophenylglycine: Experimental Protocols

The synthesis of 3,4-difluorophenylglycine can be achieved through established methods for α-amino acid synthesis, most notably the Strecker and Bucherer-Bergs reactions. These multi-component reactions provide a straightforward and efficient route to the desired product from the readily available 3,4-difluorobenzaldehyde.

Protocol 1: Strecker Synthesis of 3,4-Difluorophenylglycine

The Strecker synthesis is a two-step process that begins with the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the corresponding amino acid.

Step 1: Synthesis of α-Amino-(3,4-difluorophenyl)acetonitrile

-

In a well-ventilated fume hood, dissolve 3,4-difluorobenzaldehyde (1.0 eq) in methanol.

-

To this solution, add ammonium chloride (1.2 eq) followed by an aqueous solution of sodium cyanide (1.2 eq) dropwise at 0-5 °C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into ice-water.

-

Extract the α-aminonitrile product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to 3,4-Difluoro-DL-phenylglycine

-

Suspend the crude α-aminonitrile in a concentrated solution of hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

-

Adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 5-6) using a suitable base (e.g., ammonium hydroxide).

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 3,4-Difluoro-DL-phenylglycine.

Workflow for Strecker Synthesis

Protocol 2: Bucherer-Bergs Synthesis of 3,4-Difluorophenylglycine

The Bucherer-Bergs reaction provides an alternative route, forming a hydantoin intermediate which is subsequently hydrolyzed to the amino acid.

Step 1: Synthesis of 5-(3,4-Difluorophenyl)hydantoin

-

In a sealed pressure vessel, combine 3,4-difluorobenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water (1:1 v/v).

-

Heat the mixture to 60-70 °C with vigorous stirring for 6-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the hydantoin product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

Step 2: Hydrolysis to 3,4-Difluoro-DL-phenylglycine

-

Suspend the 5-(3,4-difluorophenyl)hydantoin in a solution of a strong base (e.g., 2 M NaOH).

-

Heat the mixture to reflux for 12-24 hours.

-

Monitor the reaction by TLC.

-

After cooling, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to the isoelectric point of the amino acid.

-

Collect the precipitated 3,4-Difluoro-DL-phenylglycine by vacuum filtration, wash with cold water, and dry under vacuum.

Workflow for Bucherer-Bergs Synthesis

Applications in the Synthesis of Novel Compounds

3,4-Difluorophenylglycine serves as a versatile building block for a variety of novel compounds with promising therapeutic applications. Its incorporation into different molecular scaffolds has led to the development of potent enzyme inhibitors and receptor modulators.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The 3,4-difluorophenyl moiety is a common feature in a number of potent EGFR inhibitors. Overexpression or mutation of EGFR is a key driver in several cancers, making it a critical therapeutic target. The fluorine atoms can enhance binding to the ATP pocket of the EGFR kinase domain and improve the overall drug-like properties of the inhibitors.

| Compound Class | Target | Cell Line | IC₅₀ | Reference |

| Pyrazolo[3,4-d]pyrimidine derivative | EGFR, HER2 | OVCAR-4 | 1.74 µM (cytotoxicity) | [2] |

| NCI-H460 | 4.44 µM (cytotoxicity) | [2] | ||

| ACHN | 5.53 µM (cytotoxicity) | [2] | ||

| EGFR | - | 0.18 µM (enzymatic) | [2] | |

| HER2 | - | 0.25 µM (enzymatic) | [2] | |

| Thiazolyl-pyrazoline derivative | EGFR, HER2 | - | 60 nM (EGFR), 80 nM (HER2) | [2] |

| Dianilinopyrimidine derivative | A549, PC-3, HepG2 | A549 | 0.56 µM (cytotoxicity) | [3] |

| PC-3 | 2.46 µM (cytotoxicity) | [3] | ||

| HepG2 | 2.21 µM (cytotoxicity) | [3] |

EGFR Signaling Pathway and Inhibition

T-Type Calcium Channel Blockers

T-type calcium channels are implicated in a variety of physiological and pathological processes, including neuronal firing, cardiovascular function, and cancer cell proliferation. Derivatives of 3,4-difluorophenylglycine have been explored as potent and selective blockers of these channels.

| Compound Class | Target | Activity | Reference |

| 3,4-Dihydroquinazoline derivative | Caᵥ3.1, Caᵥ3.2 | Potent protection from inflammatory and neuropathic pain | [4] |

| Disubstituted piperazine derivative | Caᵥ3 channels | Potent blocker | [4] |

T-Type Calcium Channel Signaling and Blockade

Protease Inhibitors

The unique stereoelectronic properties of 3,4-difluorophenylglycine make it an attractive component for the design of protease inhibitors. The difluorophenyl ring can engage in favorable interactions within the active site of various proteases, including those from viral and bacterial pathogens. For instance, derivatives of fluorinated phenylalanines and related structures have been investigated as inhibitors of HIV protease.

Conclusion

3,4-Difluorophenylglycine is a highly valuable and versatile building block in the field of medicinal chemistry. Its strategic incorporation into novel molecular scaffolds offers a reliable method for enhancing the potency, selectivity, and pharmacokinetic properties of drug candidates. The synthetic routes to this key intermediate are well-established and amenable to large-scale production. As demonstrated by its application in the development of EGFR inhibitors, T-type calcium channel blockers, and potentially other enzyme inhibitors, 3,4-difluorophenylglycine will undoubtedly continue to play a significant role in the discovery and development of the next generation of therapeutics. This guide provides a foundational resource for researchers and drug development professionals seeking to leverage the unique advantages of this powerful fluorinated building block.

References

- 1. 3,4-Difluorophenylglycine | C8H7F2NO2 | CID 2737052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Peptides Containing 3,4-Difluorophenylglycine: A Prospective Analysis

For the attention of: Researchers, scientists, and drug development professionals.